3,4-Dichloro-2-nitrobenzenesulfonamide
Overview
Description
3,4-Dichloro-2-nitrobenzenesulfonamide, also known as DCNB, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 243.04 g/mol and a melting point of 163-164 °C. DCNB has been used in the study of various biochemical and physiological processes, as well as in laboratory experiments.
Scientific Research Applications
Electrophilic Nitrogen Source in Organic Synthesis :
- N,N-dichloro-o-nitrobenzenesulfonamide (2-NsNCl2), a derivative of 3,4-Dichloro-2-nitrobenzenesulfonamide, has been found effective as an electrophilic nitrogen source for direct diamination of alpha, beta-unsaturated ketones. This process does not require metal catalysts and is convenient to carry out, contributing to advancements in organic synthesis (Pei et al., 2003).
Preparation of Secondary Amines and Protection of Amines :
- 2- and 4-Nitrobenzenesulfonamides, closely related to this compound, are used in the smooth alkylation of primary amines to yield N-alkylated sulfonamides. This process facilitates the preparation of secondary amines and offers a method for protecting amine groups in chemical synthesis (Fukuyama et al., 1995).
Role in Carbonic Anhydrase Inhibition :
- 4-Chloro-3-nitrobenzenesulfonamide, another derivative, can react with electrophilic phenols to form [1,4]oxazepine-based primary sulfonamides. These compounds have demonstrated strong inhibition of human carbonic anhydrases, which are significant for therapeutic applications (Sapegin et al., 2018).
Oxidimetric Reagent in Analytical Chemistry :
- N,N′-dichloro-p-nitrobenzenesulfonamide (dichloramine-N) has been synthesized and used as an oxidimetric reagent for determining various reductants like ascorbic acid and glutathione. Its analytical applications highlight its utility in quantitative chemical analysis (Gowda et al., 1981).
Combustion and Thermodynamic Studies :
- The energies of combustion and enthalpies of formation of various nitrobenzenesulfonamides, including 2-nitrobenzenesulfonamide, have been determined using combustion calorimetry. These studies provide valuable data for understanding the thermodynamics of these compounds (Camarillo & Flores, 2010).
Solid-Phase Synthesis Applications :
- Polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, which is related to this compound, have been used in chemical transformations to yield diverse chemical scaffolds. This application is crucial in the field of combinatorial chemistry (Fülöpová & Soural, 2015).
Vibrational Spectroscopic Analysis :
- The vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamides have been analyzed using FT-IR and FT-Raman techniques along with DFT quantum chemical calculations, providing insights into their molecular structure and characteristics (Karabacak et al., 2012).
properties
IUPAC Name |
3,4-dichloro-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O4S/c7-3-1-2-4(15(9,13)14)6(5(3)8)10(11)12/h1-2H,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHPHFKOTIFLPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)N)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271395 | |
Record name | Benzenesulfonamide, 3,4-dichloro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1806367-57-6 | |
Record name | Benzenesulfonamide, 3,4-dichloro-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806367-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 3,4-dichloro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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